N-Hydroxy-L-asparagine can be synthesized through various methods, including chemical synthesis and biocatalysis. It is classified as an amino acid derivative and falls under the category of hydroxylated amino acids. The molecular formula for N-Hydroxy-L-asparagine is C₄H₈N₂O₄, with a molecular weight of approximately 132.12 g/mol .
N-Hydroxy-L-asparagine can be synthesized through several approaches:
The biocatalytic approach typically involves:
N-Hydroxy-L-asparagine participates in various biochemical reactions:
The reactivity of N-Hydroxy-L-asparagine is influenced by:
The mechanism by which N-Hydroxy-L-asparagine exerts its effects primarily involves its role in enzyme catalysis and peptide synthesis:
Studies indicate that the introduction of N-hydroxy groups in amino acids can significantly improve their reactivity in peptide synthesis while maintaining stereochemical integrity .
Relevant data from studies indicate that N-Hydroxy-L-asparagine retains stability when stored properly but may degrade under harsh conditions .
N-Hydroxy-L-asparagine has several applications in scientific research and industry:
N-Hydroxy-L-asparagine is formed via enzymatic β-hydroxylation of L-asparagine residues in target proteins, a modification mediated by 2-oxoglutarate (2-OG)-dependent dioxygenases. Factor Inhibiting Hypoxia-Inducible Factor 1 (FIH) is the primary asparaginyl hydroxylase in mammals, acting as an oxygen sensor that regulates protein-protein interactions under normoxia. This hydroxylation occurs post-translationally and dynamically influences cellular signaling pathways. Historically considered irreversible, recent mass spectrometry studies reveal that asparagine hydroxylation is a reversible modification, akin to phosphorylation or ubiquitination, enabling dynamic cellular responses to oxygen fluctuations [9] [5].
FIH catalyzes asparagine hydroxylation through a conserved enzymatic mechanism:
Structural analyses reveal FIH stabilizes substrates in extended conformations. The hydroxylation site requires precise spatial positioning: the asparagine side chain must project into FIH’s active site pocket, with its carbonyl oxygen forming hydrogen bonds with catalytic residues T¹⁹⁶ and K²¹⁴. Mutagenesis of these residues abolishes activity [5].
Table 1: Key Catalytic Residues in FIH-Mediated Hydroxylation
| Residue | Role | Functional Consequence of Mutation |
|---|---|---|
| H¹⁹⁹ | Fe²⁺ coordination | Loss of metal binding; abolished activity |
| D²⁰¹ | Fe²⁺ coordination | Impaired 2-OG binding |
| T¹⁹⁶ | Substrate carbonyl binding | Reduced substrate affinity |
| K²¹⁴ | Transition state stabilization | Decreased catalytic efficiency |
FIH exhibits dual-substrate specificity, targeting both hypoxia-inducible factor alpha (HIF-α) and ankyrin repeat domain (ARD)-containing proteins. Substrate discrimination involves:
Kinetic parameters differ markedly:Table 2: Kinetic Parameters of FIH Substrates
| Substrate | Kₘ (μM) | Vₘₐₓ (nmol/min/mg) | Catalytic Efficiency (kcat/Kₘ) |
|---|---|---|---|
| HIF-1α C-terminal transactivation domain | 50 | 120 | 2.4 |
| Notch1 ankyrin domain | 0.2 | 85 | 425 |
| Gankyrin ankyrin repeats | 0.5 | 92 | 184 |
Macromolecular crowding agents like polyethylene glycol increase FIH-HIF affinity by 15-fold, suggesting physiological environments optimize enzyme-substrate recognition [5].
While eukaryotic asparagine hydroxylation centers on FIH, prokaryotes utilize evolutionarily distinct systems:
Notably, single-subunit oligosaccharyltransferases in prokaryotes structurally resemble the catalytic Stt3 subunit of eukaryotic oligosaccharyltransferase complexes, suggesting convergent evolution for asparagine-targeting enzymes. However, their mechanisms remain functionally distinct from hydroxylation [3].
Table 3: Comparison of Asparagine-Modifying Enzymes Across Domains
| Feature | Eukaryotic FIH Hydroxylase | Prokaryotic Oligosaccharyltransferases |
|---|---|---|
| Catalytic cofactor | Fe²⁺, 2-OG, O₂ | None (glycosyl transfer only) |
| Primary function | Oxygen sensing | Protein glycosylation |
| Target motif | LXXLAP (HIF); ankyrin folds | -N-X-T/S- (X ≠ proline) |
| Structural unit | Monomeric enzyme | Membrane-associated complex |
The absence of conserved hydroxylation systems in prokaryotes underscores FIH’s specialized evolution for oxygen-responsive signaling in metazoans.
CAS No.: 14970-71-9
CAS No.:
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6
CAS No.: 73575-12-9